molecular formula C21H20NO4D3 B602690 Olopatadine-d3 N-Oxide CAS No. 1246832-94-9

Olopatadine-d3 N-Oxide

Cat. No.: B602690
CAS No.: 1246832-94-9
M. Wt: 356.44
InChI Key:
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Description

Olopatadine-d3 N-Oxide is a deuterated derivative of Olopatadine, a selective histamine H1 antagonist and mast cell stabilizer. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Olopatadine. The deuterium atoms in this compound provide a unique advantage in tracing and analyzing the compound’s behavior in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Olopatadine-d3 N-Oxide involves the oxidation of Olopatadine-d3. A common method includes the use of oxidizing agents such as potassium permanganate (KMnO4) in an acidic or basic medium. The reaction conditions typically involve maintaining the reaction mixture at a controlled temperature and pH to ensure the selective formation of the N-oxide derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Olopatadine-d3 N-Oxide undergoes various chemical reactions, including:

    Oxidation: Conversion of Olopatadine to this compound.

    Reduction: Potential reduction back to Olopatadine under specific conditions.

    Substitution: Reactions involving the substitution of functional groups on the this compound molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Solvents: Methanol, ethanol, water.

Major Products

The primary product of the oxidation reaction is this compound. Other potential by-products include partially oxidized or reduced forms of Olopatadine .

Scientific Research Applications

Olopatadine-d3 N-Oxide is extensively used in scientific research for various applications:

Mechanism of Action

Olopatadine-d3 N-Oxide exerts its effects by blocking the histamine H1 receptors and stabilizing mast cells. This action prevents the release of histamine and other inflammatory mediators, thereby reducing allergic reactions. The molecular targets include histamine H1 receptors on the surface of mast cells and other immune cells .

Comparison with Similar Compounds

Similar Compounds

    Olopatadine: The parent compound, a selective histamine H1 antagonist.

    Olopatadine N-Oxide: A non-deuterated form of Olopatadine-d3 N-Oxide.

    Doxepin: A structural analog with minimal anti-allergic activity.

Uniqueness

This compound is unique due to the presence of deuterium atoms, which enhance its stability and allow for precise tracing in metabolic studies. This makes it a valuable tool in pharmacokinetic and drug metabolism research .

Properties

IUPAC Name

(3Z)-3-[2-(carboxymethyl)-6H-benzo[c][1]benzoxepin-11-ylidene]-N-methyl-N-(trideuteriomethyl)propan-1-amine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-22(2,25)11-5-8-18-17-7-4-3-6-16(17)14-26-20-10-9-15(12-19(18)20)13-21(23)24/h3-4,6-10,12H,5,11,13-14H2,1-2H3,(H,23,24)/b18-8-/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXKZPVWYFNGMCP-IZKBQEDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[N+](C)(CC/C=C\1/C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50858255
Record name (3Z)-3-[2-(Carboxymethyl)dibenzo[b,e]oxepin-11(6H)-ylidene]-N-methyl-N-(~2~H_3_)methylpropan-1-amine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246832-94-9
Record name (3Z)-3-[2-(Carboxymethyl)dibenzo[b,e]oxepin-11(6H)-ylidene]-N-methyl-N-(~2~H_3_)methylpropan-1-amine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Olopatadine-d3 N-Oxide
Reactant of Route 2
Olopatadine-d3 N-Oxide
Reactant of Route 3
Olopatadine-d3 N-Oxide
Reactant of Route 4
Olopatadine-d3 N-Oxide
Reactant of Route 5
Olopatadine-d3 N-Oxide
Reactant of Route 6
Olopatadine-d3 N-Oxide

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